Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate
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Overview
Description
Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate is a chemical compound that features a benzyl ester linked to a nitrobenzoate moiety, with a 4-methylpiperazine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of benzoic acid to introduce the nitro group. This is followed by esterification with benzyl alcohol to form benzyl 2-nitrobenzoate. The final step involves the nucleophilic substitution of the nitro group with 4-methylpiperazine under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for nitration and esterification steps, and the use of high-throughput screening for reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Hydrochloric acid or sodium hydroxide for ester hydrolysis.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Reduction: Benzyl 5-(4-Aminopiperazin-1-yl)-2-nitrobenzoate.
Substitution: 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid.
Oxidation: Benzyl 5-(4-Carboxypiperazin-1-yl)-2-nitrobenzoate.
Scientific Research Applications
Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The piperazine ring can interact with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl 5-(4-Methylpiperazin-1-yl)-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Benzyl 5-(4-Methylpiperazin-1-yl)-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate is unique due to its combination of a nitro group and a piperazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and chemical probes.
Properties
Molecular Formula |
C19H21N3O4 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
benzyl 5-(4-methylpiperazin-1-yl)-2-nitrobenzoate |
InChI |
InChI=1S/C19H21N3O4/c1-20-9-11-21(12-10-20)16-7-8-18(22(24)25)17(13-16)19(23)26-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
JKCSHSMYUWGZPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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